N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide
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Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Binding and Antiproliferative Activity
Research has shown significant interest in the sigma receptor binding properties and antiproliferative effects of compounds structurally related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide. For instance, compounds with the naphthalene core have demonstrated potent sigma(1) receptor binding affinity and selectivity, providing insights into potential therapeutic applications in tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005). These findings underscore the compound's relevance in exploring sigma receptor-mediated pathways and their implications in cancer research.
Polyketide Biosynthesis and Modification
Polyketides, derived from the desert endophytic fungus Paraphoma sp., were studied for their structural diversity and bioactivities. Although the specific compound was not directly mentioned, related research into polyketide biosynthesis with different post-modifications has provided valuable insights into the generation of secondary metabolites and their potential applications in drug discovery and development (Li et al., 2018).
Fluorescent Derivatives for Cellular Localization
The development of fluorescent derivatives of high-affinity sigma(2) receptor ligands, structurally akin to this compound, facilitates the study of uptake and cellular localization in tumor cells. This research is pivotal in elucidating the mechanisms of action of sigma(2) receptors and their potential as markers for cell proliferation and targets for antiproliferative agents in cancer treatment (Abate et al., 2011).
Sphingosine-1-Phosphate (S1P) Receptor Agonist Discovery
The discovery of ceralifimod (ONO-4641), a sphingosine-1-phosphate (S1P) receptor agonist with selectivity for S1P1 and S1P5 receptors, highlights the application of 1-methyl-3,4-dihydronaphthalene-based compounds in treating autoimmune diseases. The selective activation of S1P receptors suggests a promising strategy for modulating immune responses without the undesirable effects associated with S1P3 receptor activation (Kurata et al., 2017).
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-14(9-19-23-11)16(20)18-10-17(21)7-3-4-12-8-13(22-2)5-6-15(12)17/h5-6,8-9,21H,3-4,7,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZSZRFSSCSDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.